7-Bromo-2-chloroquinoline-3-methanol
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Description
The compound "7-Bromo-2-chloroquinoline-3-methanol" is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and chemical reactions are discussed. The papers provided focus on the synthesis of enantiomerically pure diarylethanes, bromination reactions of dihydroquinolines, and the molecular structure of a quinazoline methanol solvate.
Synthesis Analysis
Paper 1 describes a 7-step synthesis process for creating enantiomerically pure diarylethanes, starting from a ketone precursor and involving a key resolution step using menthyl esters. This process is noted for its cost-effectiveness, scalability, and ability to produce high-purity enantiomers with confirmed absolute configurations through single-crystal X-ray diffraction .
Molecular Structure Analysis
In Paper 3, the molecular structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline methanol solvate is analyzed. The study reveals that the molecules form base-paired dimers through N-H...N hydrogen bonding in the solid state. Additionally, the quinazoline moieties are flanked by methanol molecules, which are connected through N-H...O hydrogen bonds, indicating a strong intermolecular interaction .
Chemical Reactions Analysis
Paper 2 explores the bromination reactions of 1,2-dihydroquinolines, revealing that different solvents can lead to the formation of isomeric compounds. The study also discusses the formation of an unusual fused aziridine upon reaction with aqueous ethanolic alkali and notes the occurrence of oxidative dimerization as a side reaction during bromination in sulfuric acid .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "7-Bromo-2-chloroquinoline-3-methanol," they provide insights into the properties of structurally related compounds. For instance, the strong hydrogen bonding observed in the quinazoline methanol solvate suggests that similar compounds may also exhibit significant intermolecular interactions, potentially affecting their solubility and crystallization behavior . The reactivity of dihydroquinolines under different conditions, as discussed in Paper 2, may also provide a basis for predicting the reactivity of "7-Bromo-2-chloroquinoline-3-methanol" in various chemical reactions .
Safety And Hazards
properties
IUPAC Name |
(7-bromo-2-chloroquinolin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-4,14H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPCFZZHNNREOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CO)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640647 |
Source
|
Record name | (7-Bromo-2-chloroquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromo-2-chloroquinolin-3-yl)methanol | |
CAS RN |
1017403-71-2 |
Source
|
Record name | (7-Bromo-2-chloroquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1017403-71-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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